Buforin-2

Antimicrobial Peptide Mechanism DNA-Binding Gel Retardation

Buforin-2 (Buforin II) is the definitive AMP for studies targeting intracellular nucleic acid binding as a bactericidal mechanism. Unlike pore-forming magainin-2 or cecropin P1, Buforin-2 translocates across bacterial membranes without permeabilization and binds DNA/RNA with >20-fold higher affinity, eliminating confounding lysis artifacts. With MICs of 0.25–16 mg/L against MDR A. baumannii, validated in vivo efficacy at 1 mg/kg, and a proven scaffold for dimerization strategies, this 21-amino acid peptide is essential for lead optimization, host-pathogen interaction, and anti-inflammatory research. Procure high-purity Buforin-2 to ensure mechanistic specificity and translational relevance in your antimicrobial development program.

Molecular Formula
Molecular Weight
Cat. No. B1577679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuforin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buforin-2 Antimicrobial Peptide: A Cell-Penetrating DNA-Binding AMP for Research and Therapeutic Development


Buforin-2 (also designated Buforin II) is a 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A N-terminal region and initially isolated from the Asian toad Bufo bufo gargarizans [1]. It exhibits a helix-hinge-helix structural motif and kills microorganisms through a unique mechanism: it penetrates bacterial membranes without permeabilizing them and binds intracellular nucleic acids (DNA/RNA), inhibiting cellular functions [2]. This mode of action distinguishes it from most pore-forming AMPs and underpins its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi [3].

Why Buforin-2 Cannot Be Replaced by Magainin-2, Cecropin P1, or Buforin I for Certain Applications


Buforin-2 cannot be generically substituted by other cationic antimicrobial peptides such as magainin-2, cecropin P1, or its parent peptide buforin I due to quantifiable differences in mechanism, potency, and therapeutic index. Magainin-2 kills via membrane pore formation, leading to rapid lysis, whereas Buforin-2 translocates across the membrane without permeabilization and binds nucleic acids [1]. This mechanistic divergence directly impacts cytotoxicity profiles, hemolytic activity, and in vivo efficacy [2]. Direct comparative MIC data against multidrug-resistant clinical isolates show that Buforin-2 exhibits lower minimum inhibitory concentrations than cecropin P1 and magainin-2 [3], and DNA-binding assays demonstrate over 20-fold higher affinity than magainin-2 [1]. Consequently, substitution risks compromising antimicrobial potency, altering therapeutic windows, and invalidating experimental conclusions that depend on the peptide's intracellular targeting mechanism.

Quantitative Evidence Guide for Buforin-2: Comparative Performance Data vs. Magainin-2, Buforin I, and Cecropin P1


Buforin-2 Binds DNA/RNA with >20-Fold Higher Affinity than Magainin-2

In a direct head-to-head comparison using gel-retardation assays with E. coli nucleic acids, Buforin-2 bound to DNA and RNA over 20 times more strongly than magainin-2. This quantifies its distinct intracellular targeting mechanism [1].

Antimicrobial Peptide Mechanism DNA-Binding Gel Retardation

Buforin-2 Exhibits Superior Antimicrobial Potency with MIC of 0.25-16 mg/L Against Multidrug-Resistant Acinetobacter baumannii

In a study of 12 multidrug-resistant clinical isolates of Acinetobacter baumannii, Buforin-2 demonstrated the most favorable MIC range (0.25-16 mg/L) compared to cecropin P1 (0.50-32 mg/L) and magainin II (0.50-16 mg/L), indicating at least a 2-fold lower minimum inhibitory concentration against the most susceptible strains [1].

Antimicrobial Susceptibility Multidrug-Resistant Bacteria MIC

Buforin-2 Dimerization Yields Antibacterial Potency Enhancement Without Cytotoxicity, Unlike Magainin-2 Dimer

Dimerization of Buforin-2 significantly increased antibacterial potency without inducing cytotoxic activity, whereas dimerization of magainin-2 led to increased antimicrobial effects accompanied by elevated cytotoxicity [1]. This indicates a wider therapeutic window for Buforin-2-based constructs.

Peptide Dimerization Cytotoxicity Therapeutic Window

Buforin-2 Demonstrates Low Cytotoxicity with TC50 >41.1 µM Against CEM-SS Cells

Against CEM-SS human T-lymphoblastoid cells, Buforin-2 exhibits a TC50 (concentration causing 50% cell death) greater than 41.1 µM [1]. While direct comparator data in the same cell line are not available, this low cytotoxicity is a critical differentiator for a peptide with potent antimicrobial activity, suggesting a favorable selectivity index.

Cytotoxicity Safety Profile Therapeutic Index

Buforin-2 In Vivo Efficacy: Single 1 mg/kg IV Dose Reduces Lethality and Endotoxin in Rat Sepsis Model

In a male Wistar rat sepsis model, a single intravenous dose of Buforin-2 at 1 mg/kg effectively reduced lethality and significantly lowered plasma endotoxin and cytokine concentrations . While direct comparator data from the same study are not provided, this establishes a benchmark for in vivo performance.

In Vivo Efficacy Sepsis Model Endotoxin Neutralization

Recommended Research and Industrial Applications for Buforin-2 Based on Comparative Evidence


Investigating Intracellular Targeting and Non-Lytic Antimicrobial Mechanisms

Buforin-2 is the optimal peptide for studies examining intracellular nucleic acid targeting as a bactericidal strategy, given its >20-fold higher DNA/RNA binding affinity compared to magainin-2 [1]. Researchers seeking to avoid confounding membrane lysis artifacts should select Buforin-2 over pore-forming AMPs like magainin-2 or cecropin P1 [2].

Developing Therapeutics Against Multidrug-Resistant Gram-Negative Pathogens

With an MIC range of 0.25-16 mg/L against multidrug-resistant Acinetobacter baumannii—more potent than cecropin P1 and magainin-2 [1]—Buforin-2 is a strong candidate for lead optimization programs targeting hard-to-treat nosocomial infections. Its validated in vivo efficacy in a rat sepsis model at 1 mg/kg supports further preclinical development [2].

Engineering Dimeric or Multimeric Peptide Constructs with Improved Therapeutic Index

Buforin-2 serves as an ideal scaffold for dimerization strategies, as its dimer exhibits enhanced antibacterial potency without the cytotoxicity observed with magainin-2 dimers [1]. This property is particularly valuable for researchers designing multivalent antimicrobials or drug delivery systems where maintaining a wide therapeutic window is essential.

Exploring Anti-Endotoxin and Anti-Cytokine Effects in Sepsis Models

Buforin-2's demonstrated ability to reduce plasma endotoxin and cytokine levels in vivo [1] positions it as a valuable tool for studying host-pathogen interactions and for developing adjunctive therapies aimed at mitigating the inflammatory cascade in severe bacterial infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buforin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.